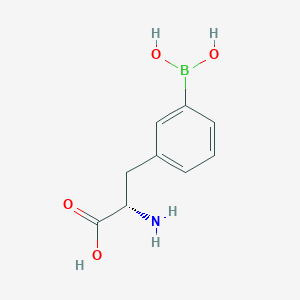

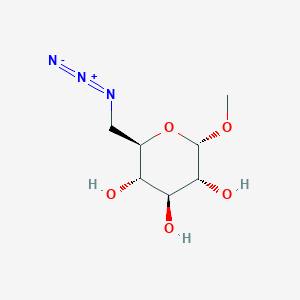

Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 6-azido-6-désoxy-α-D-glucopyrannoside de méthyle est un composé chimique de formule moléculaire C7H13N3O5 et d'une masse moléculaire de 219,195 g/mol Il s'agit d'un dérivé du glucose où le groupe hydroxyle en position six est remplacé par un groupe azido

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 6-azido-6-désoxy-α-D-glucopyrannoside de méthyle peut être synthétisé par une réaction de substitution nucléophile où le groupe hydroxyle en position six du 6-désoxy-α-D-glucopyrannoside de méthyle est remplacé par un groupe azido. Une méthode courante implique l'utilisation d'azoture de diphénylphosphoryle (DPPA) et de 1,8-diazabicyclo[5.4.0]undéc-7-ène (DBU) dans du diméthylformamide (DMF) anhydre à haute température . Cette méthode fournit un rendement élevé et évite la nécessité de préparer et de séparer les intermédiaires d'halogénure de glucosyle.

Méthodes de production industrielle

La production industrielle de 6-azido-6-désoxy-α-D-glucopyrannoside de méthyle implique généralement des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. Les conditions de réaction sont optimisées pour garantir la sécurité et minimiser la production de sous-produits.

Analyse Des Réactions Chimiques

Types de réactions

Le 6-azido-6-désoxy-α-D-glucopyrannoside de méthyle subit diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe azido peut être remplacé par d'autres groupes fonctionnels par substitution nucléophile.

Réactions de réduction : Le groupe azido peut être réduit en un groupe amino à l'aide d'agents réducteurs tels que l'hydrogène en présence d'un catalyseur de palladium.

Chimie click :

Réactifs et conditions courants

Substitution nucléophile : DPPA et DBU dans du DMF anhydre à haute température.

Réduction : Gaz hydrogène avec un catalyseur de palladium.

Chimie click : Catalyseurs de cuivre(I) en présence d'alcynes.

Principaux produits

Dérivés aminés : Formés par réduction du groupe azido.

Triazoles : Formés par réactions de chimie click avec des alcynes.

Applications De Recherche Scientifique

Le 6-azido-6-désoxy-α-D-glucopyrannoside de méthyle présente une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de divers composés glycosylés et glycopeptides.

Biologie : Utilisé en chimie bioorthogonale pour le marquage et l'imagerie des biomolécules.

Industrie : Employé dans la production de matériaux biocompatibles et de polymères par chimie click.

Mécanisme d'action

Le mécanisme d'action du 6-azido-6-désoxy-α-D-glucopyrannoside de méthyle implique principalement sa capacité à participer à des réactions bioorthogonales. Le groupe azido est très réactif et peut subir des réactions de cycloaddition avec des alcynes pour former des triazoles stables. Cette propriété est exploitée dans diverses applications, notamment le marquage et l'imagerie des biomolécules dans les cellules vivantes . Le composé peut également être réduit pour former des dérivés aminés, qui peuvent interagir avec des cibles biologiques et des voies métaboliques.

Mécanisme D'action

The mechanism of action of methyl 6-azido-6-deoxy-alpha-D-glucopyranoside primarily involves its ability to participate in bioorthogonal reactions. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form stable triazoles. This property is exploited in various applications, including the labeling and imaging of biomolecules in living cells . The compound can also be reduced to form amino derivatives, which can interact with biological targets and pathways.

Comparaison Avec Des Composés Similaires

Le 6-azido-6-désoxy-α-D-glucopyrannoside de méthyle peut être comparé à d'autres composés similaires tels que :

6-Azido-6-désoxy-D-glucose : Structure similaire mais sans groupe méthyle en position anomérique.

6-Désoxy-6-iodo-α-D-glucopyrannoside de méthyle : Contient un atome d'iode au lieu d'un groupe azido.

6-Azido-2,3,4-tri-O-acétyl-6-désoxy-α-D-glucopyrannoside de méthyle : Contient des groupes acétyle supplémentaires en positions 2, 3 et 4.

Le caractère unique du 6-azido-6-désoxy-α-D-glucopyrannoside de méthyle réside dans sa réactivité spécifique due à la présence du groupe azido, ce qui le rend très adapté à la chimie click et aux applications bioorthogonales.

Propriétés

Formule moléculaire |

C7H13N3O5 |

|---|---|

Poids moléculaire |

219.20 g/mol |

Nom IUPAC |

(2R,3S,4S,5R,6S)-2-(azidomethyl)-6-methoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C7H13N3O5/c1-14-7-6(13)5(12)4(11)3(15-7)2-9-10-8/h3-7,11-13H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1 |

Clé InChI |

DITZTAYZVSZBCC-ZFYZTMLRSA-N |

SMILES isomérique |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN=[N+]=[N-])O)O)O |

SMILES canonique |

COC1C(C(C(C(O1)CN=[N+]=[N-])O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea](/img/structure/B11755054.png)

![[(2,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755062.png)

![ethyl (2E)-2-chloro-2-[(2-methyl-5-nitrophenyl)hydrazinylidene]acetate](/img/structure/B11755072.png)

![ethyl 2-[(6R)-6-fluoro-5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl]acetate](/img/structure/B11755087.png)

![3-Formyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11755104.png)